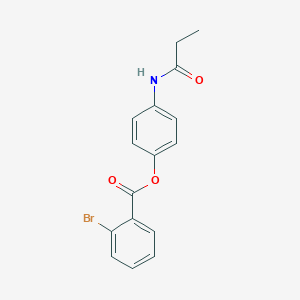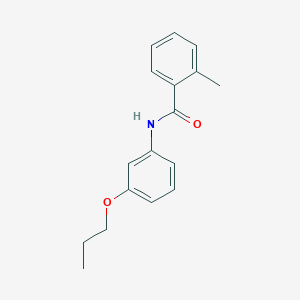
4-(Propionylamino)phenyl 2-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Propionylamino)phenyl 2-bromobenzoate, also known as PAPB, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a member of the benzamide family and is known for its ability to bind to specific receptors in the body.
Mecanismo De Acción
The mechanism of action of 4-(Propionylamino)phenyl 2-bromobenzoate is not fully understood, but it is believed to act as a partial agonist for certain GPCRs. This means that it can bind to the receptor and activate it, but not to the same extent as a full agonist. 4-(Propionylamino)phenyl 2-bromobenzoate has also been shown to have allosteric effects on GPCRs, meaning that it can modulate the activity of the receptor in ways that are not fully understood.
Biochemical and Physiological Effects:
4-(Propionylamino)phenyl 2-bromobenzoate has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to modulate the activity of certain GPCRs, which can have downstream effects on a variety of physiological processes. 4-(Propionylamino)phenyl 2-bromobenzoate has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for a variety of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(Propionylamino)phenyl 2-bromobenzoate in lab experiments is its ability to selectively bind to specific GPCRs. This allows researchers to study the activity of these receptors in a more targeted way. However, one of the limitations of using 4-(Propionylamino)phenyl 2-bromobenzoate is its relatively low potency compared to other GPCR ligands. This can make it more difficult to achieve the desired effects in lab experiments.
Direcciones Futuras
There are many potential future directions for research on 4-(Propionylamino)phenyl 2-bromobenzoate. One area of interest is in the development of more potent and selective ligands for specific GPCRs. Another area of interest is in the development of 4-(Propionylamino)phenyl 2-bromobenzoate-based therapies for inflammatory diseases. Overall, 4-(Propionylamino)phenyl 2-bromobenzoate is a valuable tool for studying GPCRs and has the potential to lead to new therapeutic agents for a variety of diseases.
Métodos De Síntesis
The synthesis of 4-(Propionylamino)phenyl 2-bromobenzoate involves a multi-step process that starts with the reaction of 4-aminophenol with propionyl chloride to form 4-propionylamino phenol. This compound is then reacted with 2-bromobenzoic acid to produce 4-(Propionylamino)phenyl 2-bromobenzoate. The synthesis method has been optimized over the years to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
4-(Propionylamino)phenyl 2-bromobenzoate has been used in a variety of scientific research studies due to its unique properties. One of the main applications of 4-(Propionylamino)phenyl 2-bromobenzoate is in the study of G protein-coupled receptors (GPCRs). This compound has been shown to bind to specific GPCRs and modulate their activity, making it a valuable tool for studying these receptors.
Propiedades
Nombre del producto |
4-(Propionylamino)phenyl 2-bromobenzoate |
|---|---|
Fórmula molecular |
C16H14BrNO3 |
Peso molecular |
348.19 g/mol |
Nombre IUPAC |
[4-(propanoylamino)phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C16H14BrNO3/c1-2-15(19)18-11-7-9-12(10-8-11)21-16(20)13-5-3-4-6-14(13)17/h3-10H,2H2,1H3,(H,18,19) |
Clave InChI |
SLFBCBGHXUDVKT-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Br |
SMILES canónico |
CCC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-chlorophenyl)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268538.png)

![N-[3-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B268542.png)

![2,4-dichloro-N-[3-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B268550.png)
![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}propanamide](/img/structure/B268553.png)
methanone](/img/structure/B268554.png)
![(3-Bromo-4-methoxyphenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B268555.png)
![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B268556.png)

![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268558.png)

![N-[2-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide](/img/structure/B268560.png)